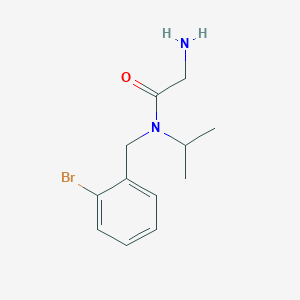2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13453927
Molecular Formula: C12H17BrN2O
Molecular Weight: 285.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17BrN2O |
|---|---|
| Molecular Weight | 285.18 g/mol |
| IUPAC Name | 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3 |
| Standard InChI Key | GTFLAHFWMIXQAW-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CN |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features:
-
A 2-bromobenzyl group attached to the nitrogen of the acetamide core.
-
An isopropyl group on the same nitrogen, creating a sterically hindered environment.
-
A 2-amino substituent on the acetamide backbone, enabling hydrogen bonding and nucleophilic reactivity .
IUPAC Name: 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide .
Spectroscopic Data
Synthesis and Optimization
Route 1: Nucleophilic Substitution
-
Starting Materials: Bromoacetyl bromide and isopropylamine.
-
Reaction Conditions:
-
Procedure:
Route 2: Reductive Amination
-
Intermediate: N-(2-bromobenzyl)amine reacts with 2-bromo-N-isopropylacetamide under Pd catalysis .
-
Optimization: Microwave irradiation reduces reaction time to <2 hrs .
Challenges and Solutions
-
Steric Hindrance: The isopropyl group slows reaction kinetics; using polar aprotic solvents (e.g., DMF) improves yields.
-
Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .
Physicochemical Properties
Applications in Pharmaceutical Research
Anticancer Activity
-
Ferroptosis Induction: Structural analogs (e.g., 2-aminobenzophenone derivatives) trigger ferroptosis in cancer cells (IC₅₀: 0.1–1 µM) .
-
Targeted Therapy: The bromine atom facilitates covalent binding to cysteine residues in oncogenic proteins .
Enzyme Inhibition
-
DprE1 Inhibition: Benzothiazole-acetamide hybrids show anti-tubercular activity (MIC: 0.5 µg/mL) .
-
Kinase Modulation: The acetamide core interacts with ATP-binding pockets in kinases.
Future Directions
-
Structure-Activity Relationships (SAR): Modifying the isopropyl or bromobenzyl groups may enhance selectivity .
-
Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could improve anticancer efficacy .
-
Green Synthesis: Explore biocatalytic routes to reduce reliance on halogenated solvents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume